molecular formula C16H16N2O4S2 B2936230 methyl 6-acetyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 887893-77-8

methyl 6-acetyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2936230
CAS No.: 887893-77-8
M. Wt: 364.43
InChI Key: DDQSUKWJXLIJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-acetyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a fused thienopyridine core. Its structure includes:

  • Methyl ester at position 2.
  • Acetyl group at position 5.
  • Thiophene-2-carboxamide at position 2.

The substituents contribute to its electronic, steric, and solubility properties, which influence biological activity .

Properties

IUPAC Name

methyl 6-acetyl-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S2/c1-9(19)18-6-5-10-12(8-18)24-15(13(10)16(21)22-2)17-14(20)11-4-3-7-23-11/h3-4,7H,5-6,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQSUKWJXLIJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-acetyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction between a thiophene derivative and a pyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization and chromatography to ensure the final product’s quality and consistency .

Chemical Reactions Analysis

Synthetic Pathways and Precursor Reactions

The synthesis of this compound likely involves multi-step protocols similar to those used for structurally related thienopyridine derivatives . Key steps include:

a. Core Formation via Gewald Reaction

  • The thieno[2,3-c]pyridine core is typically synthesized from 2-aminothiophene-3-carboxylate precursors through cyclization reactions .

  • Example: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes cyclocondensation with reagents like isocyanates or acyl chlorides to form fused pyridine rings .

b. Introduction of Functional Groups

  • Acetylation : The acetyl group at position 6 is introduced via Friedel-Crafts acylation or nucleophilic substitution using acetyl chloride .

  • Amidation : The thiophene-2-amido group is formed by reacting an amino-thienopyridine intermediate with thiophene-2-carbonyl chloride .

Functional Group Reactivity

The compound’s reactivity is dominated by its ester, acetyl, and amido groups:

Functional Group Reaction Type Conditions Product Source
Methyl esterHydrolysisAcidic (HCl/H₂O) or basic (NaOH)Carboxylic acid derivative
Acetyl groupNucleophilic substitutionNH₂OH·HCl, pyridineOxime formation
Amido groupHydrolysisH₂SO₄ (conc.) or LiAlH₄Carboxylic acid or amine
Thiophene ringElectrophilic substitutionHNO₃/H₂SO₄ or SO₃Nitro- or sulfonated derivatives

Cyclization and Ring-Opening Reactions

  • Intramolecular Cyclization : Under basic conditions (e.g., NaOEt), the acetyl and amido groups may participate in cyclization to form fused tetracyclic structures .

  • Ring-Opening : Strong reducing agents (e.g., LiAlH₄) can cleave the thienopyridine ring, yielding open-chain thiophene derivatives .

Catalytic and Stereochemical Considerations

  • Enantioselective Synthesis : Chiral catalysts (e.g., (R)-BINOL) can induce asymmetry at the 4-position of the tetrahydrothienopyridine core, critical for biological activity .

  • Stereochemical Stability : The (R)-configured enantiomer shows enhanced stability in cyclization reactions compared to the (S)-form .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light leads to cleavage of the thiophene-amido bond, forming nitroso intermediates .

  • Oxidative Degradation : Strong oxidants (e.g., KMnO₄) oxidize the acetyl group to a carboxylic acid.

Mechanism of Action

The mechanism of action of methyl 6-acetyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The compound is compared to analogs with modifications at positions 2 (amide substituent), 3 (ester group), and 6 (substituent type).

Compound Name Position 2 Substituent Position 6 Substituent Position 3 Ester CAS Number Key Applications/Properties
Target Compound Thiophene-2-amido Acetyl Methyl Not Provided Under investigation for enzyme inhibition
Ethyl 5,5,7,7-tetramethyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate Thiophene-2-amido Tetramethyl Ethyl 896680-18-5 Structural analog for solubility studies
Methyl 2-amino-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate Amino Ethyl Methyl Not Provided HIV reverse transcriptase inhibitor
Methyl 6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate 4-(Dipropylsulfamoyl)benzamido Benzyl Methyl 524679-79-6 Probable kinase inhibitor
Methyl 2-(benzothiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate Benzothiazole-2-amido None Methyl 886951-02-6 SAR studies for binding affinity

Impact of Substituents on Properties

Position 2 (Amide Group)
  • Benzothiazole-2-amido (CAS 886951-02-6): Increases rigidity and electron-withdrawing effects, possibly improving affinity for hydrophobic binding pockets .
  • Amino Group (CAS in ): Reduces steric bulk but limits hydrogen-bonding diversity compared to amides.
Position 6 Substituent
  • Acetyl Group (Target Compound): Moderately lipophilic, improving membrane permeability.
  • Ethyl Group (CAS in ): Enhances metabolic stability but reduces polarity.
Position 3 Ester
  • Methyl vs. Ethyl Ester : Methyl esters generally exhibit faster hydrolysis rates in vivo compared to ethyl esters, impacting bioavailability .

Biological Activity

Methyl 6-acetyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of thieno[2,3-c]pyridines. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The unique structure of this compound, which incorporates both thiophene and pyridine moieties, suggests a promising avenue for therapeutic exploration.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiophene have been shown to exhibit significant cytotoxicity against various cancer cell lines. In particular, compounds similar to this compound have demonstrated IC50 values ranging from 3.83 to 11.94 μM against colorectal and breast cancer cell lines, indicating potent antitumor efficacy through mechanisms such as EGFR inhibition and PI3K pathway modulation .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AHCT-116 (Colorectal)3.83
Compound BSKBR3 (Breast)11.94
Compound CU87 (Glioblastoma)5.50

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity. Studies have shown that thiophene derivatives can inhibit the growth of various bacteria and fungi. For example, compounds tested against Staphylococcus aureus and Escherichia coli displayed minimum inhibitory concentrations (MIC) in the range of 0.313 to 0.625 µg/ml .

Table 2: Antimicrobial Activity of Thiophene Derivatives

MicroorganismMIC (µg/ml)
Staphylococcus aureus0.313
Escherichia coli0.625
Candida albicans0.625

The exact mechanism of action for this compound is still under investigation. However, it is believed that the compound may interact with specific biological targets involved in cell proliferation and apoptosis pathways. For instance:

  • EGFR Inhibition : Similar compounds have shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancer types.
  • Histone Deacetylase Inhibition : Some thiophene derivatives act as histone deacetylase inhibitors (HDACis), which can lead to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .

Study on Anticancer Properties

A study conducted on a series of thiophene-based hydroxamate HDAC inhibitors demonstrated that one particular derivative exhibited excellent in vivo antitumor activity in MDA-MB-231 xenograft model mice. This compound not only showed better anticancer activity but also improved drug-like properties compared to earlier analogs .

Study on Antimicrobial Efficacy

Another research effort focused on synthesizing ethyl 2-amino-4-phenylthiophene derivatives found promising antibacterial effects against both Gram-positive and Gram-negative bacteria. These findings underscore the potential for developing new antibiotics based on the thiophene scaffold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.